molecular formula C18H12O7 B095252 Versicolorin B CAS No. 16049-49-3

Versicolorin B

Cat. No. B095252
CAS RN: 16049-49-3
M. Wt: 340.3 g/mol
InChI Key: BABJNKGTTYCTOO-ULCDLSAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versicolorin B is a natural compound that belongs to the group of polyketides, which are produced by different fungal species, including Aspergillus versicolor. Versicolorin B has gained significant attention in recent years due to its potential applications in various fields, including scientific research.

Scientific Research Applications

Enzymatic Functions and Biosynthesis

Versicolorin B is involved in the biosynthesis of various compounds. Research has shown its connection to the enzymatic activities in fungi like Aspergillus parasiticus. For example, versiconal cyclase in Aspergillus parasiticus catalyzes the dehydration of versiconal to versicolorin B, contributing to the formation of compounds within the cell (Lin & Anderson, 1992). Similarly, the versicolorin B synthase gene in Aspergillus parasiticus has been isolated and characterized, indicating its role in the biosynthesis pathway leading to aflatoxin production (Silva et al., 1996).

Role in Aflatoxin Biosynthesis

The role of versicolorin B in the biosynthesis of aflatoxins has been a significant area of research. Studies have identified various metabolites, including versicolorin B, as key intermediates in the biosynthetic pathway of aflatoxin B1, highlighting their importance in understanding the production of these potent toxins (Dutton & Anderson, 1982). The labeling distribution of versicolorin B in the biosynthesis of averufin and versicolorin B itself has been analyzed, supporting the polyketide hypothesis for their biogenesis (Berger & Jadot, 2010).

Medicinal and Immunomodulatory Properties

Several studies have focused on the medicinal and immunomodulatory properties of compounds related to versicolorin B, particularly those derived from Coriolus versicolor. For instance, research has examined the immunomodulatory effects of polysaccharopeptide from Coriolus versicolor, highlighting its potential as an adjunct cancer therapeutic in Eastern cultures (Saleh et al., 2017). The cytotoxic activities of Coriolus versicolor extract on human leukemia and lymphoma cells through apoptosis induction have also been investigated, demonstrating its selective anti-tumor properties (Lau et al., 2004).

Environmental and Health Impacts

Research has also explored the environmental presence and health impacts of compounds related to versicolorin B. For example, the hepatocarcinogenicity of versicolorin A, a biosynthetic precursor of aflatoxin B1 and related to versicolorin B, has been studied in the context of its potential as a human health hazard (Hendricks et al., 1980).

properties

CAS RN

16049-49-3

Product Name

Versicolorin B

Molecular Formula

C18H12O7

Molecular Weight

340.3 g/mol

IUPAC Name

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1

InChI Key

BABJNKGTTYCTOO-ULCDLSAGSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Other CAS RN

16049-49-3

synonyms

versicolorin B
versicolorin C
vesicolorin B, (+-)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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